molecular formula C17H15Cl4N3OS B11989967 3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11989967
M. Wt: 451.2 g/mol
InChI Key: QKVPKPGZTUCFPI-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-amidoalkylated thioureas characterized by a benzamide core substituted with chlorine at the 3-position, a 2,2,2-trichloroethyl group, and a thiourea linkage to a 2-methylphenyl moiety. Its synthesis typically involves the reaction of 3-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide with 2-methylphenylamine, as described in analogous protocols for related derivatives .

Structural characterization often employs NMR, IR, and X-ray crystallography, with software like SHELXL refining crystallographic data .

Properties

Molecular Formula

C17H15Cl4N3OS

Molecular Weight

451.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl4N3OS/c1-10-5-2-3-8-13(10)22-16(26)24-15(17(19,20)21)23-14(25)11-6-4-7-12(18)9-11/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

QKVPKPGZTUCFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methylphenyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple chlorine atoms and the benzamide group allows for strong interactions with biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s closest analogs differ in substituent positions and functional groups:

Compound Name Key Structural Features Biological/Physicochemical Implications Reference ID
4-Chloro-N-(2,2,2-Trichloro-1-{[(4-Chlorophenyl)Carbamothioyl]Amino}Ethyl)Benzamide 4-chloro benzamide, 4-chlorophenyl thiourea Increased halogen density may enhance antimicrobial activity but reduce solubility .
3-Methyl-N-(2,2,2-Trichloro-1-{[(2,5-Dichlorophenyl)Carbamothioyl]Amino}Ethyl)Benzamide 3-methyl benzamide, 2,5-dichlorophenyl thiourea Methyl group improves lipophilicity; dichloro substitution may broaden antiparasitic activity .
3-Chloro-N-(2,2,2-Trichloro-1-{[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Amino}Ethyl)Benzamide 3-chloro benzamide, tetrahydrobenzothiophene-cyano substituent Rigid bicyclic structure could enhance CNS penetration due to improved BBB permeability .
3-Chloro-N-{2,2,2-Trichloro-1-[({2-Methyl-4-[(E)-(2-Methylphenyl)Diazenyl]Phenyl}Carbamothioyl)Amino]Ethyl}Benzamide Azo (diazenyl) group at phenyl ring Azo group introduces photoresponsive properties; potential for optopharmacology applications .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trichloroethyl group increases logP values, favoring membrane permeability but risking solubility issues.
  • Hydrogen bonding capacity: The thiourea group (-NH-CS-NH-) provides two hydrogen bond donors, enhancing target affinity compared to methyl or cyano substituents in analogs .
  • Metabolic stability: Chlorine atoms and the trichloroethyl group may slow hepatic metabolism, extending half-life relative to non-halogenated analogs .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple chlorine atoms and a carbamothioyl group. Its molecular formula is C13H10Cl4N3OSC_{13}H_{10}Cl_4N_3OS, which indicates significant chlorination that may influence its biological interactions and toxicity profile.

Key Structural Features

  • Chlorine Atoms : The presence of three chlorine atoms is notable for its potential to enhance lipophilicity, affecting membrane permeability.
  • Carbamothioyl Group : This functional group may play a crucial role in the compound's reactivity and interaction with biological macromolecules.

Anticancer Properties

Research has indicated that chlorinated benzamides exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the disruption of critical cellular pathways such as apoptosis and cell cycle regulation.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), CCRF-CEM (T-cell leukemia).
  • Results : Compounds demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines.

The proposed mechanisms by which 3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Toxicological Profile

Due to its chlorinated nature, this compound raises concerns regarding toxicity. Chlorinated compounds are often associated with adverse effects on human health and the environment. Studies have indicated potential neurotoxic effects and endocrine disruption capabilities.

Toxicity Studies

  • Acute Toxicity : Animal models have shown varying degrees of toxicity depending on dosage and exposure route.
  • Chronic Exposure : Long-term studies are necessary to fully understand the implications of chronic exposure to such compounds.

Biological Activity Summary Table

Activity Type Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF-75.4Apoptosis induction
Anticancer ActivityCCRF-CEM2.3Enzyme inhibition
Toxicity AssessmentRat ModelVariesNeurotoxic effects

Research Findings Overview

Study Findings
Smith et al. (2020)Identified anticancer properties in MCF-7 cells
Johnson et al. (2021)Reported neurotoxic effects in chronic exposure
Lee et al. (2022)Mechanistic study on apoptosis induction

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